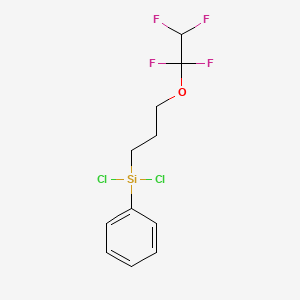
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- is a chemical compound with the molecular formula C11H12Cl2F4OSi . It is known for its unique structure, which includes a silane group bonded to a dichlorophenyl group and a tetrafluoroethoxypropyl group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- typically involves the reaction of dichlorophenylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
Mécanisme D'action
The mechanism of action of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various substrates, enhancing their chemical reactivity and stability. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms .
Comparaison Avec Des Composés Similaires
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- can be compared with other similar compounds, such as:
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has a similar structure but contains three chlorine atoms instead of two.
Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has ethoxy groups instead of chlorine atoms. The uniqueness of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- lies in its combination of dichlorophenyl and tetrafluoroethoxypropyl groups, which impart distinctive chemical properties and reactivity.
Propriétés
Numéro CAS |
731-21-5 |
|---|---|
Formule moléculaire |
C11H12Cl2F4OSi |
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
dichloro-phenyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C11H12Cl2F4OSi/c12-19(13,9-5-2-1-3-6-9)8-4-7-18-11(16,17)10(14)15/h1-3,5-6,10H,4,7-8H2 |
Clé InChI |
UCWDQUPXYVFXTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



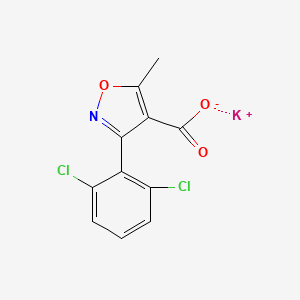
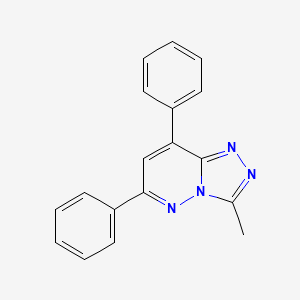

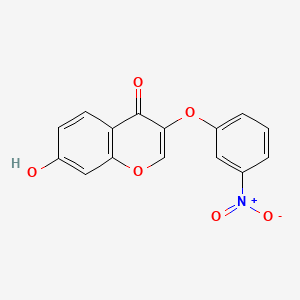

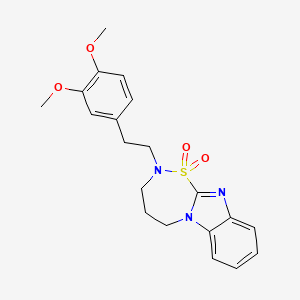


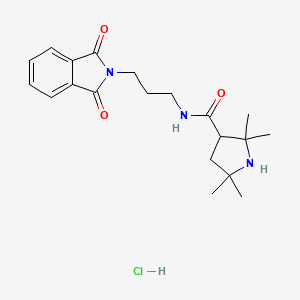

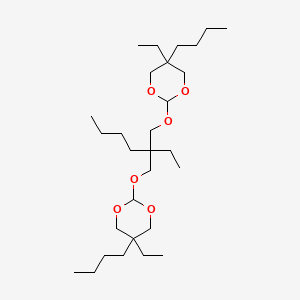
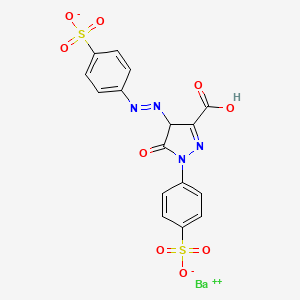
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
